molecular formula C11H15NO B182411 N-(2,4,6-Trimethylphenyl)acetamide CAS No. 5096-21-9

N-(2,4,6-Trimethylphenyl)acetamide

Cat. No. B182411
CAS RN: 5096-21-9
M. Wt: 177.24 g/mol
InChI Key: LQWWZVZGPVVZOB-UHFFFAOYSA-N
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Description

“N-(2,4,6-Trimethylphenyl)acetamide” is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as “trimethylacetanilide” and "Acetomesidide" . It is used for industrial and scientific research purposes .

Scientific Research Applications

Crystal Structure Analysis

N-(2,4,6-Trimethylphenyl)acetamide (TMPA) and its derivatives have been extensively studied for their crystal structures. For instance, Gowda et al. (2006) examined the crystal structures of TMPA and its derivatives, including N-(2,4,6-trimethylphenyl)-2-methylacetamide and N-(2,4,6-trimethylphenyl)-2,2-dimethylacetamide. They analyzed the effects of substitutions in the ring and side chain on the crystal structures of these compounds, providing insights into their molecular configurations (B. Gowda, J. Kožíšek, H. Fuess, 2006). Similarly, in 2007, Gowda et al. conducted structural studies on other derivatives of TMPA, exploring how changes in the side chain and ring affect the solid-state geometry of these amides (B. Gowda, H. Paulus, I. Svoboda, H. Fuess, 2007).

Synthesis and Structural Investigation

Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and investigated its structure using various techniques like NMR spectroscopy and X-ray single-crystal analysis. This research contributes to understanding the synthesis pathways and structural characteristics of related compounds (A. Y. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).

Application in Drug Synthesis

Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. They employed various techniques to optimize this process, showing the relevance of such compounds in pharmaceutical synthesis (Deepali B Magadum, G. Yadav, 2018).

Nonlinear Optical Properties

Upadhyaya and Prabhu (2015) focused on 2,4,6-trimethylacetanilide (246TMAA), also known as N-[2,4,6-trimethylphenyl]acetamide, for its nonlinear optical properties. They synthesized and characterized this material, revealing its potential in optical applications due to its second harmonic generation efficiency (V. Upadhyaya, S. Prabhu, 2015).

Safety And Hazards

“N-(2,4,6-Trimethylphenyl)acetamide” is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include wearing protective equipment and avoiding ingestion and contact with eyes .

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)12-10(4)13/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWWZVZGPVVZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198973
Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-Trimethylphenyl)acetamide

CAS RN

5096-21-9
Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name Acetomesidide
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Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Record name N-MESITYLACETAMIDE
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Synthesis routes and methods

Procedure details

A solution of 2,4,6-trimethyl-phenylamine (1) (50 g, 0.370 moles) in CH2Cl2 (500 mL) was cooled to 0° C. (ice-water bath). To this was added acetyl chloride (29.8 g, 27 mL, 380 mmol) during 5 minutes via an addition funnel; this was followed by portion-wise addition of Et3N (38.5 g, 53 mL, 380 mmol). The ice-bath was removed and the solution was allowed to warm to room temperature and stir for 2 h. The resultant ivory colored solid was collected by filtration and dried in vacuo. To remove residual Et3N.HCl, the solid was suspended H2O (600 mL) stirred for 0.5 h, collected by filtration and dried to a constant weight. The original organic filtrate was washed with H2O (3×100 mL) and brine (1×100 mL), dried (MgSO4), filtered and concentrated providing additional product. Combined with material collected from the water afforded 60.2 g (99% yield) of the desired acetamide. RP-HPLC Method: 2-100 B in 2 minutes.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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